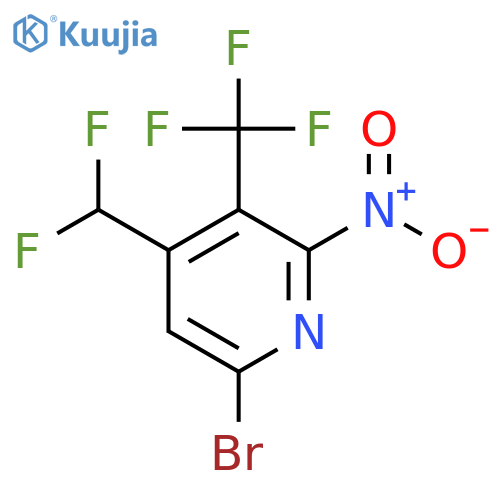

Cas no 1805443-22-4 (6-Bromo-4-(difluoromethyl)-2-nitro-3-(trifluoromethyl)pyridine)

1805443-22-4 structure

商品名:6-Bromo-4-(difluoromethyl)-2-nitro-3-(trifluoromethyl)pyridine

CAS番号:1805443-22-4

MF:C7H2BrF5N2O2

メガワット:320.998998165131

CID:4862784

6-Bromo-4-(difluoromethyl)-2-nitro-3-(trifluoromethyl)pyridine 化学的及び物理的性質

名前と識別子

-

- 6-Bromo-4-(difluoromethyl)-2-nitro-3-(trifluoromethyl)pyridine

-

- インチ: 1S/C7H2BrF5N2O2/c8-3-1-2(5(9)10)4(7(11,12)13)6(14-3)15(16)17/h1,5H

- InChIKey: VWVPFQVIDXRHHC-UHFFFAOYSA-N

- ほほえんだ: BrC1=CC(C(F)F)=C(C(F)(F)F)C([N+](=O)[O-])=N1

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 8

- 重原子数: 17

- 回転可能化学結合数: 1

- 複雑さ: 295

- 疎水性パラメータ計算基準値(XlogP): 3.5

- トポロジー分子極性表面積: 58.7

6-Bromo-4-(difluoromethyl)-2-nitro-3-(trifluoromethyl)pyridine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029058101-1g |

6-Bromo-4-(difluoromethyl)-2-nitro-3-(trifluoromethyl)pyridine |

1805443-22-4 | 97% | 1g |

$1,504.90 | 2022-04-01 |

6-Bromo-4-(difluoromethyl)-2-nitro-3-(trifluoromethyl)pyridine 関連文献

-

N. N. Bhuvan Kumar,Manab Chakravarty,K. C. Kumara Swamy New J. Chem., 2006,30, 1614-1620

-

Shailesh Nagarkar,Taco Nicolai,Christophe Chassenieux,Ashish Lele Phys. Chem. Chem. Phys., 2010,12, 3834-3844

-

Sushil Sharma,Zimu Wei,Ferdinand C. Grozema,Sanchita Sengupta Phys. Chem. Chem. Phys., 2020,22, 25514-25521

-

Eugene P. Petrov,Rafayel Petrosyan,Petra Schwille Soft Matter, 2012,8, 7552-7555

1805443-22-4 (6-Bromo-4-(difluoromethyl)-2-nitro-3-(trifluoromethyl)pyridine) 関連製品

- 527674-00-6(2-(1-Methyl-4-piperidinyl)azepane)

- 117341-93-2(6-chloro-6-methylbicyclo3.1.0hexan-2-one)

- 886495-79-0(3-[4-(4-Methoxy-phenyl)-thiazol-2-yl]-phenylamine)

- 898360-41-3(N'-(3,4-dimethylphenyl)-N-2-(furan-2-yl)ethylethanediamide)

- 2111283-29-3(3-amino-2-(2,3-dimethoxyphenyl)-2-methylpropan-1-ol)

- 1804377-70-5(2-(Chloromethyl)-4-(difluoromethyl)-5-fluoropyridine-3-acetonitrile)

- 1805097-93-1(5-(Fluoromethyl)-4-methoxy-3-(trifluoromethoxy)pyridine-2-acetic acid)

- 151095-12-4(6-acetyl-1H,2H,3H-thieno2,3-b1,4thiazin-2-one)

- 1006464-09-0(3-(5-Methylfuran-2-yl)-1H-pyrazole-4-carbaldehyde)

- 168335-59-9(rac-(1R,2S)-2-(aminomethyl)cyclohexylmethanol)

推奨される供給者

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Chong Da Prostaglandin Fine Chemicals Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬